2-(5-Bromo-2-thienyl)-3-chloroquinoxaline
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Overview
Description
2-(5-Bromo-2-thienyl)-3-chloroquinoxaline is a useful research compound. Its molecular formula is C12H6BrClN2S and its molecular weight is 325.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Thieno[2,3-b]quinoxalines, including compounds similar to 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline, have been synthesized and studied for various reactions. These compounds exhibit a range of chemical behaviors in different conditions, making them valuable for synthetic chemistry research (Mahgoub, 1991).
Antimicrobial Applications
- Novel furothienoquinoxalines and pyranothienoquinoxalines, chemically related to this compound, have been synthesized and their antimicrobial activities explored. These compounds show potential in fighting bacterial and fungal infections (Moustafa & Elossaily, 2002).
Electrochemical Applications
- Monomeric and polymeric 5-nitroquinoxaline derivatives, including those with 2-thienyl substitutions, have been used in sensor technologies. They show good selectivity for certain cationic species, indicating potential in electrochemical applications (Breznova et al., 2003).
Pharmaceutical Research
- While excluding specific drug use, dosage, and side effects, it's notable that derivatives of quinoxaline, like this compound, have been studied for their pharmacological properties, including anti-amoebic activities and interactions with cellular receptors (Budakoti et al., 2008).
Advanced Material Science
- The structural and electronic properties of quinoxaline derivatives make them suitable for exploring new materials with potential applications in nanotechnology and advanced material sciences (Saoudi et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been synthesized via the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond, which could potentially alter the compound’s interaction with its targets .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which is used in the synthesis of similar compounds, is a key process in various biochemical pathways .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reaction, used in the synthesis of similar compounds, is known to be environmentally benign .
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-3-chloroquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2S/c13-10-6-5-9(17-10)11-12(14)16-8-4-2-1-3-7(8)15-11/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAARIDXUAAZLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=C(S3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384302 |
Source
|
Record name | 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66078-66-8 |
Source
|
Record name | 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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